molecular formula C27H28N2O6S B12696889 N-(4-Hydroxy-3-(3-(4-(2-morpholinoethoxy)phenyl)acryloyl)phenyl)benzenesulphonamide CAS No. 94094-51-6

N-(4-Hydroxy-3-(3-(4-(2-morpholinoethoxy)phenyl)acryloyl)phenyl)benzenesulphonamide

Cat. No.: B12696889
CAS No.: 94094-51-6
M. Wt: 508.6 g/mol
InChI Key: FXJJUOITYWTIIW-XYOKQWHBSA-N
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Description

N-[4-HYDROXY-3-[3-[4-[2-MORPHOLINOETHOXY]PHENYL]ACRYLOYL]PHENYL]BENZENESULFONAMIDE is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique molecular structure, which includes a morpholinoethoxy group, an acrylate moiety, and a benzenesulfonamide group. It is often used in experimental and research settings due to its specific chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-HYDROXY-3-[3-[4-[2-MORPHOLINOETHOXY]PHENYL]ACRYLOYL]PHENYL]BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the acrylate moiety: This step involves the reaction of a phenylacrylate with a suitable reagent under controlled conditions.

    Introduction of the morpholinoethoxy group: This is achieved through a nucleophilic substitution reaction, where the morpholinoethoxy group is attached to the phenyl ring.

    Sulfonamide formation:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-HYDROXY-3-[3-[4-[2-MORPHOLINOETHOXY]PHENYL]ACRYLOYL]PHENYL]BENZENESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[4-HYDROXY-3-[3-[4-[2-MORPHOLINOETHOXY]PHENYL]ACRYLOYL]PHENYL]BENZENESULFONAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-HYDROXY-3-[3-[4-[2-MORPHOLINOETHOXY]PHENYL]ACRYLOYL]PHENYL]BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

    N-[4-HYDROXY-3-[3-[4-[2-MORPHOLINOETHOXY]PHENYL]ACRYLOYL]PHENYL]BENZENESULFONAMIDE: Known for its unique combination of functional groups.

    N-[4-HYDROXY-3-[3-[4-[2-MORPHOLINOETHOXY]PHENYL]ACRYLOYL]PHENYL]BENZENESULFONAMIDE: Similar structure but different functional groups.

Uniqueness

The uniqueness of N-[4-HYDROXY-3-[3-[4-[2-MORPHOLINOETHOXY]PHENYL]ACRYLOYL]PHENYL]BENZENESULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications .

Properties

CAS No.

94094-51-6

Molecular Formula

C27H28N2O6S

Molecular Weight

508.6 g/mol

IUPAC Name

N-[4-hydroxy-3-[(E)-3-[4-(2-morpholin-4-ylethoxy)phenyl]prop-2-enoyl]phenyl]benzenesulfonamide

InChI

InChI=1S/C27H28N2O6S/c30-26(12-8-21-6-10-23(11-7-21)35-19-16-29-14-17-34-18-15-29)25-20-22(9-13-27(25)31)28-36(32,33)24-4-2-1-3-5-24/h1-13,20,28,31H,14-19H2/b12-8+

InChI Key

FXJJUOITYWTIIW-XYOKQWHBSA-N

Isomeric SMILES

C1COCCN1CCOC2=CC=C(C=C2)/C=C/C(=O)C3=C(C=CC(=C3)NS(=O)(=O)C4=CC=CC=C4)O

Canonical SMILES

C1COCCN1CCOC2=CC=C(C=C2)C=CC(=O)C3=C(C=CC(=C3)NS(=O)(=O)C4=CC=CC=C4)O

Origin of Product

United States

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